molecular formula C9H14N2O2 B15322426 3-((6-Methoxypyridin-2-yl)oxy)propan-1-amine

3-((6-Methoxypyridin-2-yl)oxy)propan-1-amine

Cat. No.: B15322426
M. Wt: 182.22 g/mol
InChI Key: MCCPOBYFLUCWSL-UHFFFAOYSA-N
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Description

3-((6-Methoxypyridin-2-yl)oxy)propan-1-amine is an organic compound that features a pyridine ring substituted with a methoxy group and linked to a propan-1-amine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Methoxypyridin-2-yl)oxy)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridine and 3-chloropropan-1-amine.

    Ether Formation: The 6-methoxypyridine undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((6-Methoxypyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted amine derivatives

Scientific Research Applications

3-((6-Methoxypyridin-2-yl)oxy)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((6-Methoxypyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((6-Methoxypyridin-3-yl)oxy)propan-1-amine
  • 3-((6-Methoxypyridin-4-yl)oxy)propan-1-amine
  • 3-((6-Methoxypyridin-5-yl)oxy)propan-1-amine

Uniqueness

3-((6-Methoxypyridin-2-yl)oxy)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The position of the methoxy group and the ether linkage contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-(6-methoxypyridin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C9H14N2O2/c1-12-8-4-2-5-9(11-8)13-7-3-6-10/h2,4-5H,3,6-7,10H2,1H3

InChI Key

MCCPOBYFLUCWSL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)OCCCN

Origin of Product

United States

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